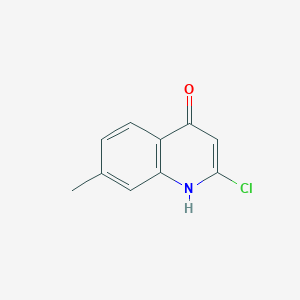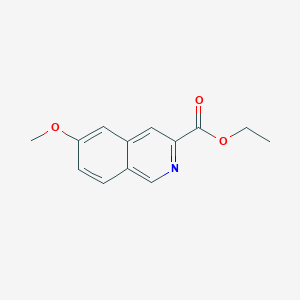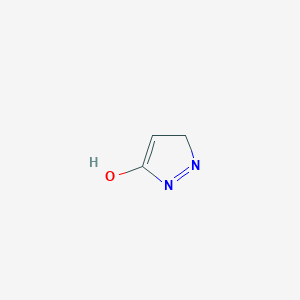
3H-Pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazol-5-ol is a heterocyclic compound that features a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of a hydroxyl group at the fifth position of the pyrazole ring distinguishes this compound from other pyrazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazol-5-ol typically involves the cyclization of hydrazine with β-diketones or β-keto esters. One common method is the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions, which yields this compound as a product . Another approach involves the use of aldehydes and hydrazine derivatives in a one-pot reaction to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as piperidine or sodium dodecyl sulfate may be used to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of pyrazole-5-one derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Applications De Recherche Scientifique
3H-Pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3H-Pyrazol-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl group at the fifth position plays a crucial role in its binding affinity and specificity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions with target proteins .
Comparaison Avec Des Composés Similaires
3-Methyl-5-pyrazolone: Similar structure but with a methyl group instead of a hydroxyl group.
4,4′-(Arylmethylene)-bis-(1H-pyrazol-5-ols): Contains two pyrazole rings connected by a methylene bridge.
1-Phenyl-3-trifluoromethylpyrazol-5-one: Features a phenyl and trifluoromethyl group.
Uniqueness: 3H-Pyrazol-5-ol is unique due to the presence of the hydroxyl group at the fifth position, which significantly influences its chemical reactivity and biological activity. This hydroxyl group allows for specific interactions with biological targets and enhances its potential as a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C3H4N2O |
|---|---|
Poids moléculaire |
84.08 g/mol |
Nom IUPAC |
3H-pyrazol-5-ol |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1,6H,2H2 |
Clé InChI |
YNVPQBOKANCWAB-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(N=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



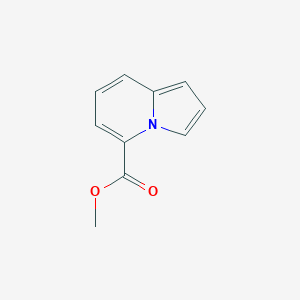
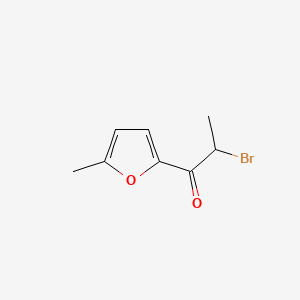
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
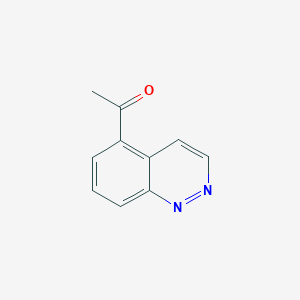
![2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B13664136.png)
![1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B13664139.png)
![8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13664153.png)
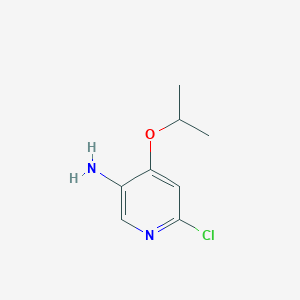
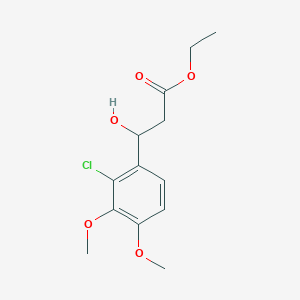
![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)

